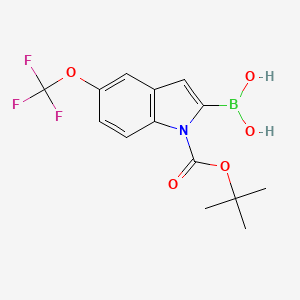

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJYBHYZMYXEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656456 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034566-16-9 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1034566-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

An In-Depth Technical Guide to the Synthesis of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

Executive Summary

This technical guide provides a comprehensive overview of the , a highly valuable building block in modern medicinal chemistry and drug development. The strategic incorporation of the trifluoromethoxy group enhances metabolic stability and lipophilicity, while the indole-2-boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2][3] This document details a robust and reliable synthetic protocol centered on a directed ortho-metalation (DoM) followed by borylation. We will explore the underlying chemical principles, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded approach to accessing this key intermediate.

Introduction: The Convergence of Three Privileged Moieties

The design of novel therapeutic agents often relies on the strategic combination of chemical motifs that impart desirable pharmacological properties. The target molecule, this compound, represents a masterful convergence of three such motifs: the indole scaffold, the trifluoromethoxy substituent, and the boronic acid functional group.

The Indole Scaffold: A Cornerstone of Medicinal Chemistry

The indole ring system is a ubiquitous feature in a vast array of natural products and pharmaceuticals, including well-known molecules like serotonin and melatonin.[2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery.[2][4] Functionalization of the indole core is a key strategy for developing new drugs targeting a wide range of diseases.[2]

The Trifluoromethoxy (-OCF3) Group: Enhancing Drug-Like Properties

The trifluoromethoxy (-OCF3) group has gained significant prominence in medicinal chemistry for its ability to fine-tune a molecule's physicochemical properties.[3][5] Its strong electron-withdrawing nature and high lipophilicity (Hansch π parameter of +1.04) can profoundly influence a drug candidate's membrane permeability, target binding affinity, and metabolic stability.[1][3] The carbon-fluorine bonds are exceptionally strong, rendering the -OCF3 group resistant to metabolic degradation and increasing the compound's in-vivo half-life.[1][6]

Boronic Acids: Versatile Tools for C-C Bond Formation

Indolylboronic acids are stable, non-toxic, and highly effective reagents for creating complex molecular architectures.[2][4] They are most famously employed in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds under mild conditions.[2][7] The availability of a boronic acid at the C2 position of the indole allows for the direct coupling of this scaffold with a wide variety of aryl and heteroaryl halides.[8][9]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely adopted strategy for the synthesis of N-protected indole-2-boronic acids is the directed ortho-metalation (DoM) of the corresponding N-protected indole, followed by quenching the resulting C2-lithiated species with a suitable boron electrophile. This approach leverages the directing ability of the N-protecting group to achieve high regioselectivity.

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous as it avoids the need for a pre-functionalized starting material (e.g., a 2-haloindole) and proceeds in a single synthetic operation from the readily accessible N-Boc protected indole.

Detailed Synthesis Protocol

This protocol is based on established lithiation-borylation methodologies for N-Boc protected heterocycles.[10]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Key Properties |

| 1-Boc-5-(trifluoromethoxy)indole | Not available | C₁₄H₁₄F₃NO₃ | 317.26 | Starting Material |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Pyrophoric; handle under inert gas |

| or sec-Butyllithium (s-BuLi) | 598-30-1 | C₄H₉Li | 64.06 | Strong base; handle under inert gas |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Moisture sensitive electrophile |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, inhibitor-free |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |

| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | For quenching |

| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 | For acidification |

Step-by-Step Experimental Procedure

Critical Note: This reaction is highly sensitive to moisture and air. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-5-(trifluoromethoxy)indole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and ensure regioselectivity.

-

Lithiation: Slowly add n-butyllithium or sec-butyllithium (1.1 - 1.3 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C2 position.

-

Borylation: In a single portion, add triisopropyl borate (1.5 - 2.0 eq) to the reaction mixture.

-

Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Acidification: Acidify the mixture to a pH of ~2-3 with 1 M HCl. This step is critical for hydrolyzing the borate ester to the desired boronic acid. Stir vigorously for at least 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.[11]

Mechanistic Insights and Rationale

Understanding the mechanism and the role of each component is key to troubleshooting and optimizing the synthesis.

Caption: Key mechanistic steps of the synthesis.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a protecting group for the indole nitrogen; it is an essential directing group.[12] The carbonyl oxygen of the Boc group coordinates to the lithium cation of the organolithium reagent, positioning the base in close proximity to the C2 proton. This chelation-assisted deprotonation dramatically increases the acidity of the C2 proton relative to other protons on the indole ring, ensuring highly regioselective lithiation.[2]

C2-Lithiation: The Heart of the Reaction

The C2 proton of an N-protected indole is the most acidic proton on the ring system.[2] The use of a strong, non-nucleophilic base like n-BuLi or s-BuLi at low temperatures (-78 °C) facilitates rapid and clean deprotonation. Maintaining a low temperature is critical to prevent potential side reactions, such as the addition of the organolithium reagent to the Boc carbonyl or degradation of the lithiated intermediate.

The Borylation Step

Triisopropyl borate is an excellent electrophile for trapping the C2-lithiated indole. The lone pair on the carbanion attacks the electron-deficient boron atom, forming a tetracoordinate "ate" complex. This complex is stable at low temperatures. During aqueous acidic work-up, the isopropyl groups are hydrolyzed to hydroxyl groups, yielding the final boronic acid product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions. This allows for the efficient construction of 2-aryl or 2-heteroaryl indoles, which are common scaffolds in pharmaceutical candidates.

Caption: Suzuki-Miyaura coupling using the title compound.

This reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl halide (or triflate) to generate the coupled product in high yields.[7][13] The Boc group can be retained or removed in a subsequent step to reveal the free N-H indole.

Conclusion

The via directed ortho-metalation and borylation is a highly efficient and regioselective process. This technical guide outlines a reliable protocol and provides the necessary mechanistic context for its successful implementation. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, researchers can readily access this valuable and versatile building block, empowering the discovery and development of next-generation therapeutics.

References

- Current time inform

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Google Search Result.

-

Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Google Search Result.

- Forni, J. A., et al. (2018). Diastereoselective Synthesis of Functionalized Indolines Using In Situ Generated Allyl Boronic Species. Synlett, 29(06), 825-829.

- Albericio, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(18), 6032-6039.

-

Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry. [Link]

- Rojas-Martín, J., et al. (2019). Synthesis of Indole Substituted Twistenediones from a 2-Quinonyl Boronic Acid. Organic Letters, 21(15), 6045-6049.

- Kumar, A., et al. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1243-1250.

-

Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12641-12650.

- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.

- Boronic acids and boronic acid esters used in the Suzuki couplings with 4.

- Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3185.

- Lithiation- Borylation in Synthesis. University of Bristol.

- Aggarwal, V. K., et al. (2014).

- Standard Lithiation–Borylation A user's guide. University of Bristol.

- Lithiation-Borylation Methodology and Its Applic

- 1-Boc-5-fluoro-1H-indole-2-boronic acid | 352359-23-0. J&K Scientific.

- Hartwig, J. F., et al. (2007). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 129(25), 7734-7735.

- Chen, C., et al. (2018). B(C6F5)3-Catalyzed C3-Selective C-H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism.

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

- Pérez-Gómez, G., et al. (2023). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands.

- Gandeepan, P., et al. (2023). Iridium(III)

- Process for the preparation of boronic acid intermediates.

- Al-Fahdi, M., et al. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Reactions, 5(2), 318-337.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary: 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable reagent in the field of drug discovery and development. Its unique trifunctional architecture—comprising a protected indole core, a boronic acid moiety, and a trifluoromethoxy substituent—offers medicinal chemists a versatile platform for synthesizing complex molecular structures. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, the Boc-protecting group ensures stability and controlled reactivity, and the trifluoromethoxy group enhances the pharmacokinetic profile of derivative compounds. This guide provides an in-depth analysis of its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its critical applications, particularly in the construction of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental for its effective use in research and development. This compound is identified by a unique CAS Number and several other key descriptors that define its chemical structure and composition.

The properties of this reagent are significantly influenced by its constituent functional groups. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen, enhancing the compound's stability and solubility in organic solvents, which is crucial for its application in various synthetic pathways.[1] The trifluoromethoxy (-OCF3) group is a powerful lipophilic electron-withdrawing group that can improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] The boronic acid [-B(OH)2] functional group is the cornerstone of its utility, enabling efficient carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.[3]

A summary of its core identifiers and properties is presented below:

| Identifier | Value | Source |

| CAS Number | 1034566-16-9 | [4] |

| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid | [4] |

| Molecular Formula | C14H15BF3NO5 | [4] |

| Molecular Weight | 345.08 g/mol | N/A |

| InChI | InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17,18))6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(B(O)O)=CC2=CC(OC(F)(F)F)=CC=C21 | [4] |

| Physical Form | Solid | |

| Storage | Recommended storage at -20°C |

Synthesis and Mechanistic Considerations

The synthesis of functionalized indole-2-boronic acids typically involves a multi-step sequence starting from a suitably substituted indole precursor. A general and widely adopted strategy involves the N-protection of the indole, followed by regioselective lithiation at the C2 position and subsequent quenching with a trialkyl borate ester.

A plausible synthetic pathway is as follows:

-

N-Protection: The starting material, 5-(trifluoromethoxy)indole, is first protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc)2O in the presence of a base like 4-dimethylaminopyridine (DMAP). This step is crucial to prevent side reactions at the acidic N-H proton and to direct the subsequent metallation to the C2 position.

-

Directed Ortho-Metallation (DoM): The N-Boc protected indole is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The Boc group directs the deprotonation specifically to the C2 position of the indole ring.

-

Borylation: The resulting C2-lithiated intermediate is then quenched by electrophilic trapping with a trialkyl borate, typically trimethyl borate or triisopropyl borate.[5] This forms a boronate ester intermediate.

-

Hydrolysis: The final step is the acidic or aqueous workup of the boronate ester, which hydrolyzes it to the desired this compound.

This synthetic approach is favored for its high regioselectivity and efficiency, providing a reliable route to this and other similarly substituted indole-2-boronic acids.

Core Applications in Drug Discovery

The primary application of this compound lies in its role as a versatile building block in medicinal chemistry, particularly through the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C2 position of the indole and a variety of sp2-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides and triflates.

Significance in Medicinal Chemistry:

-

Scaffold Elaboration: It provides a robust method for attaching diverse aromatic and heteroaromatic fragments to the indole core, a privileged scaffold in many biologically active molecules.

-

Pharmacokinetic Enhancement: The trifluoromethoxy group is often incorporated into drug candidates to improve key ADME (absorption, distribution, metabolism, and excretion) properties. It can increase lipophilicity, which may enhance cell membrane permeability, and its metabolic stability can lead to a longer in vivo half-life.[2]

-

Bioisosteric Replacement: The boronic acid functional group itself is considered a bioisostere of the carboxylic acid group, which can lead to novel biological activities and improved pharmacokinetic profiles.[3]

Boron-containing compounds, particularly boronic acids, have gained significant traction in drug development, culminating in FDA-approved drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[6] The use of building blocks like this compound allows for the rational design and synthesis of new chemical entities with potentially improved efficacy, selectivity, and drug-like properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this reagent.

Objective: To couple this compound with a generic aryl bromide (Ar-Br) to form the corresponding 2-aryl-indole derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (Ar-Br) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-16 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-1-Boc-5-(trifluoromethoxy)indole.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is associated with several hazard statements, including causing skin and serious eye irritation, and it may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is critical.

Conclusion

This compound stands out as a highly valuable and sophisticated building block for modern organic synthesis and medicinal chemistry. Its well-defined structure allows for precise and efficient incorporation into complex molecules via robust methods like the Suzuki-Miyaura coupling. The strategic placement of the Boc-protecting group and the trifluoromethoxy substituent provides chemists with powerful tools to enhance the stability, reactivity, and pharmacokinetic properties of new drug candidates. A thorough understanding of its properties, synthesis, and application protocols is essential for leveraging its full potential in the ongoing quest for novel and improved therapeutics.

References

-

Chem-Impex International. 1-Boc-5-fluoro-1H-indole-2-boronic acid.[Link]

-

PubChem, National Center for Biotechnology Information. 1-(tert-Butoxycarbonyl)indole-2-boronic Acid.[Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.[Link]

-

G. A. Silva et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. [Link]

-

J. T. Gozdalik et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2055. [Link]

-

A. K. D. Dimple et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Journal of the Indian Chemical Society, 98(11), 100188. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid: Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical properties, provides a detailed synthetic protocol, and explores its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of medicinal chemistry. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has become a powerful strategy to enhance the drug-like properties of lead compounds. The trifluoromethoxy group is highly lipophilic and metabolically stable, which can lead to improved cell membrane permeability, increased bioavailability, and a longer in vivo half-life. It also acts as a strong electron-withdrawing group, modulating the electronic environment of the indole ring system and potentially enhancing binding affinity to biological targets.

This compound combines three key features: the versatile indole core, the advantageous trifluoromethoxy group, and the synthetically useful boronic acid functionality. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, making it amenable to a variety of reaction conditions. The boronic acid at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Molecular Structure and Weight

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Data

| Property | Value | Source |

| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid | [1] |

| CAS Number | 1034566-16-9 | [1] |

| Molecular Formula | C₁₄H₁₅BF₃NO₅ | [1] |

| Molecular Weight | 345.08 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

Analytical Characterization (Representative Data)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the tert-butyl protons of the Boc group, and the hydroxyl protons of the boronic acid. The aromatic protons on the indole core would appear as multiplets in the range of δ 7.0-8.0 ppm. The nine protons of the tert-butyl group will give a sharp singlet around δ 1.6 ppm. The two hydroxyl protons of the boronic acid will likely appear as a broad singlet.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the Boc group is expected around δ 150 ppm. The aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm. The trifluoromethyl carbon will show a characteristic quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in negative ion mode is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 344.07. In positive ion mode, adducts such as [M+Na]⁺ at m/z 368.08 may be observed. Fragmentation may involve the loss of the Boc group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence starting from a commercially available substituted aniline. The following represents a plausible and scientifically sound synthetic route.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Boc-5-(trifluoromethoxy)indole

This step involves the formation of the indole ring followed by N-protection. Various indole syntheses can be employed, such as the Fischer, Bischler, or Larock indole synthesis. For this guide, we will outline a general procedure for the protection of a pre-formed 5-(trifluoromethoxy)indole.

-

To a solution of 5-(trifluoromethoxy)indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-5-(trifluoromethoxy)indole.

Step 2: Directed Lithiation and Borylation

The Boc protecting group directs lithiation to the C2 position of the indole ring.

-

Dissolve 1-Boc-5-(trifluoromethoxy)indole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH ~4-5 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indole-2-position and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides or triflates.

General Protocol for Suzuki-Miyaura Coupling

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

-

To a reaction vessel, add this compound (1.0-1.5 eq), the aryl or heteroaryl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

The resulting 2-aryl or 2-heteroaryl-5-(trifluoromethoxy)indoles can serve as advanced intermediates or as final drug candidates themselves. The trifluoromethoxy group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole scaffold, a property-enhancing trifluoromethoxy group, and a synthetically tractable boronic acid function makes it an ideal starting material for the synthesis of complex, biologically active molecules. The reliable protocols for its synthesis and its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling ensure its continued importance in the development of new therapeutic agents.

References

- Fluorochem.this compound. [URL: https://www.fluorochem.co.uk/product/f527152]

- BOC Sciences.1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)indole-2-boronic acid, 97%. [URL: https://www.bocsci.com/product/1-tert-butoxycarbonyl-5-trifluoromethylindole-2-boronic-acid-97-cas-1034566-16-9-1034566-16-9.html]

- Albericio, F., & Kruger, H. G. (2012).The Suzuki-Miyaura Cross-Coupling Reaction in the Chemistry of Amino Acids, Peptides and Proteins. Amino Acids, 43(5), 1899–1916.

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Sigma-Aldrich.N-Boc-indole-2-boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/675911]

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. By understanding the chemical nature of this compound, professionals can mitigate risks and ensure a secure laboratory environment.

The subject molecule belongs to the family of heteroaryl boronic acids, which are invaluable reagents in modern synthetic chemistry, particularly for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1] The indole scaffold is a privileged structure in medicinal chemistry, while the trifluoromethoxy group is often incorporated to enhance metabolic stability and lipophilicity in drug candidates.[2] The tert-butyloxycarbonyl (Boc) protecting group improves the compound's stability and solubility in various synthetic pathways.[3] However, the combination of these functional groups necessitates a nuanced approach to safe handling.

Hazard Identification and Risk Assessment

A thorough understanding of the toxicological and chemical properties of a reagent is the foundation of laboratory safety. While a specific, comprehensive toxicological profile for this compound is not available, a robust risk assessment can be constructed by analyzing its structural components and data from analogous compounds.

Toxicological Profile (Inferred)

Boronic acids as a class are known to cause irritation.[4] The primary hazards associated with this compound are inferred from safety data for structurally similar arylboronic acids.[5][6] The trifluoromethyl and trifluoromethoxy groups are generally considered stable and do not inherently confer toxicity.[2][7]

The anticipated GHS classification is summarized below. It is imperative to treat this compound with the recognition that it has "unknown hazards and toxicity," as its specific properties have not been fully investigated.[8][9]

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] | Warning [6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[6] | Warning [6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] | Warning [6] |

Chemical Stability and Reactivity

The causality behind specific storage and handling protocols lies in the inherent reactivity of the boronic acid functional group.

-

Hygroscopicity and Anhydride Formation: Boronic acids can be hygroscopic.[5] In the solid state or under anhydrous conditions, three molecules can undergo dehydration to form a stable six-membered boroxine ring, which is a cyclic trimer anhydride.[10] While often reversible, this can complicate stoichiometry and characterization.[10][11]

-

Protodeboronation: A common decomposition pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process can be accelerated by heat, moisture, or harsh acidic/basic conditions.[1][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and boron oxides.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for minimizing exposure.

Primary Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][12] This is critical to prevent the inhalation of fine dust particles and to contain any potential vapors.[4]

-

Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of the workstation.[12][13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[4][12]

| PPE Category | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][8] | Protects eyes from dust particles and accidental splashes of solutions, which can cause serious irritation.[5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[12] | Prevents direct skin contact, which can cause irritation.[5] Gloves must be inspected before use and replaced immediately if contaminated or damaged.[8] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[12][14] | Protects skin on the arms and body from accidental spills and contact with contaminated surfaces.[4] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when generating dust to prevent inhalation and respiratory tract irritation.[4][12] | Minimizes the risk of inhaling fine particles, which is a primary route of exposure for solid boronic acids.[5] |

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a strict operational protocol is crucial for safety and for preserving the chemical integrity of the reagent.

General Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean and free of clutter. Confirm the location of the nearest eyewash station, safety shower, and appropriate spill kit.[12]

-

Donning PPE: Put on all required PPE as specified in Section 2.2.

-

Weighing: Conduct all weighing operations within the fume hood or in a ventilated balance enclosure to minimize dust generation.[4] Use dispensing tools like spatulas or scoops; avoid pouring the solid directly.[15]

-

Dissolution: When preparing solutions, add the solid reagent to the solvent slowly. If the dissolution is exothermic, use an ice bath for cooling.

-

Reaction Setup: Keep all containers tightly closed when not in use.[4][13] If the reaction requires an inert atmosphere to prevent degradation, ensure the glassware is properly dried and purged with nitrogen or argon.[5]

-

Post-Handling: After use, decontaminate the spatula and work surfaces. Wash hands thoroughly with soap and water after removing gloves.[8][13]

Storage Requirements

Improper storage can lead to chemical degradation, compromising experimental results and potentially creating unrecognized hazards.

-

Container: Store the compound in its original, tightly closed container.[4][13]

-

Atmosphere: For long-term storage, consider placing the container inside a desiccator or a glove box with an inert atmosphere to protect it from moisture, which can cause both hygroscopic caking and chemical decomposition.[5][16]

-

Temperature: Store in a cool, dry, and well-ventilated place, away from sources of heat or direct sunlight.[13] Refrigeration (2-8°C) is often recommended for boronic acids to slow potential decomposition.[8]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5][15]

Emergency Procedures

Pre-planning is essential for responding safely and effectively to accidental exposures or spills.

Personal Exposure Protocol

Immediate and correct first aid is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][17] Forcibly hold the eyelids open to ensure a thorough wash.[18] Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes.[4][18] If skin irritation persists, seek medical attention.[13]

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response Protocol

-

Minor Spill (Small quantity, contained in a fume hood):

-

Alert personnel in the immediate area.[17]

-

Ensure your PPE is adequate before cleaning the spill.[17]

-

Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a chemical sorbent.[19][20] Avoid raising dust.[4]

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][20]

-

Decontaminate the spill area with soap and water, then wipe dry.[18]

-

Dispose of all contaminated materials (including gloves) as hazardous waste.[17]

-

-

Major Spill (Large quantity, outside of a fume hood, or if you feel unwell):

-

Evacuate the area immediately and alert others to evacuate.[18][20]

-

If it is safe to do so, close the doors to the affected area to contain vapors.[20]

-

Activate the nearest fire alarm to alert building occupants.

-

Call emergency services (e.g., 911) and provide the location, the name of the chemical, and the estimated quantity spilled.[18][20]

-

Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

-

Workflow Visualization

The following diagram illustrates the critical safety checkpoints in the lifecycle of handling a hazardous chemical reagent like this compound.

Caption: Safe Handling Workflow for Boronic Acids.

Conclusion

This compound is a valuable synthetic building block, but its safe use hinges on a proactive and informed approach to laboratory safety. By understanding its inferred hazards—primarily as a skin, eye, and respiratory irritant—and the chemical instabilities inherent to the boronic acid group, researchers can implement the robust engineering controls, personal protective equipment, and handling procedures outlined in this guide. This diligent approach ensures not only personal safety but also the integrity of the scientific research being conducted.

References

- Current time information in Ottawa, CA. Google Search. Accessed January 20, 2026.

- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. BenchChem. Accessed January 20, 2026.

- How to Store Boric Acid | Lab Alley. Lab Alley. Accessed January 20, 2026.

- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. Cole-Parmer. Accessed January 20, 2026.

- Understanding Boronic Acids: Properties, Handling, and Sourcing. Accessed January 20, 2026.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. BenchChem. Accessed January 20, 2026.

- Borate handling and storage - borax.com. U.S. Borax Inc. Accessed January 20, 2026.

- (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.

- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. Reddit. Accessed January 20, 2026.

- Spill Control/Emergency Response - EHSO Manual 2025-2026. Accessed January 20, 2026.

- Safety Data Sheet - Boric oxide. Sigma-Aldrich. Published April 2, 2014.

- 1-Boc-5-fluoro-1H-indole-2-boronic acid - Chem-Impex.

- SAFETY DATA SHEET - 1-Boc-indole-2-boronic acid. Fisher Scientific. Published March 30, 2024.

- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Accessed January 20, 2026.

- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.

- 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | C13H16BNO4 | CID 2773302 - PubChem.

- SAFETY DATA SHEET - Boric Acid. Sigma-Aldrich. Published May 7, 2025.

- Proper Protective Equipment - Chemistry LibreTexts. Chemistry LibreTexts. Published August 15, 2021.

- Chemical Spills - Emergency Management - Florida State University. Florida State University Emergency Management. Accessed January 20, 2026.

- Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical. Published May 1, 2021.

- SAFETY DATA SHEET - 1-Chloro-3-(trifluoromethoxy)benzene. Fisher Scientific. Published December 26, 2025.

- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. Published September 29, 2023.

- Chemical Spill and Response Guideline - UQ Policy and Procedure Library. The University of Queensland. Accessed January 20, 2026.

- What to do in a chemical emergency - GOV.UK. GOV.UK. Published October 10, 2024.

- 1-Boc-5-Cyano-1H-indole-2-boronic acid - Sigma-Aldrich. Sigma-Aldrich. Accessed January 20, 2026.

- Chemical Spill | Division of Research Safety - University of Illinois. University of Illinois Urbana-Champaign. Accessed January 20, 2026.

- Safety Data Sheet - IMIDAZO[1,2,a]PYRIDIN-6-BORONIC ACID. INDOFINE Chemical Company, Inc. Published January 10, 2025.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- SAFETY DATA SHEET - 3-(Trifluoromethoxy)benzeneboronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 7. reddit.com [reddit.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. indofinechemical.com [indofinechemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | C13H16BNO4 | CID 2773302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. laballey.com [laballey.com]

- 16. borax.com [borax.com]

- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 19. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 20. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

The Cornerstone of Complexity: A Technical Guide to Indole-2-Boronic Acids in Cross-Coupling Reactions

For researchers, scientists, and professionals in the fast-paced world of drug development, the indole scaffold remains a privileged structure, central to a vast array of biologically active molecules.[1][2][3] The ability to functionalize this core with precision is paramount. Among the diverse tools available to the modern synthetic chemist, indole-2-boronic acids have emerged as powerful and versatile building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, handling, and strategic application of indole-2-boronic acids, offering field-proven insights to empower your next synthetic endeavor.

The Strategic Advantage of the C2-Borylated Indole

The indole nucleus presents multiple sites for functionalization. The strategic choice to install a boronic acid at the C2 position unlocks unique synthetic pathways. This is primarily due to the reactivity profile of the C2 position and the subsequent utility of the resulting 2-substituted indoles in medicinal chemistry. Many biologically active compounds feature substitution at this position, making indole-2-boronic acid a key intermediate in the synthesis of potential therapeutics, including inhibitors for various biological targets.[1][4]

Synthesis of Indole-2-Boronic Acids: A Tale of Two Strategies

The preparation of indole-2-boronic acids is not a one-size-fits-all endeavor. The choice of synthetic route is dictated by factors such as the desired substitution pattern on the indole core, scale, and the availability of starting materials. Two principal strategies dominate the landscape: traditional lithiation-borylation and modern transition-metal-catalyzed C-H activation.

The Classic Approach: Lithiation and Borylation

The traditional synthesis of indole-2-boronic acids often relies on a halide-to-lithium exchange followed by quenching with a boron electrophile.[1] This method, while effective, necessitates the use of pre-functionalized indoles (e.g., 2-bromoindole) and cryogenic temperatures.

A critical consideration in this approach is the protection of the indole nitrogen. The acidic N-H proton can interfere with the organolithium reagent. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its ability to direct lithiation to the C2 position and its relative ease of removal.[5][6]

Diagram: General Synthesis via Lithiation-Borylation

Caption: Lithiation-borylation of an N-protected indole.

The Modern Era: C-H Borylation

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of organoboron compounds, and indole-2-boronic acids are no exception.[1][7] This approach offers the significant advantage of directly functionalizing the C-H bond of the indole core, obviating the need for pre-installed leaving groups. Iridium-based catalytic systems are particularly prevalent for the C2-selective borylation of indoles.[1]

The regioselectivity of C-H borylation can be influenced by the choice of catalyst, ligand, and directing groups on the indole substrate.[1][8] For instance, the use of specific ligands can direct the borylation to other positions on the indole ring, highlighting the tunability of this methodology.

Stability and Handling: The Achilles' Heel and Its Solution

A crucial aspect of working with indole-2-boronic acids is their inherent instability.[9][10] They are prone to protodeboronation, oxidation, and polymerization, especially when unprotected.[9][10] This instability can lead to challenges in purification, storage, and can negatively impact the efficiency of subsequent cross-coupling reactions.

To address this, several strategies have been developed:

-

N-Protection: As mentioned, protecting the indole nitrogen, often with a Boc group, enhances stability.[5][11][12]

-

Boronic Esters: Conversion of the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a widely adopted practice.[9][13] MIDA boronates, in particular, are air-stable crystalline solids that can be easily handled and purified by chromatography.[9][10] They are designed for slow release of the boronic acid under the reaction conditions, which can be advantageous in cross-coupling reactions.[9]

| Derivative | Stability | Handling | Application Notes |

| Indole-2-boronic Acid | Low | Prone to decomposition | Often generated and used in situ |

| N-Boc-Indole-2-boronic Acid | Moderate | Improved stability | Common intermediate, commercially available[11][12][14] |

| Indole-2-boronic Acid Pinacol Ester | High | Stable solid | Frequently used in cross-coupling |

| Indole-2-boronic Acid MIDA Ester | Very High | Air-stable, crystalline solid | Allows for slow release of the boronic acid[9] |

The Power of Partnership: Indole-2-Boronic Acids in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of indole-2-boronic acids.[1][15] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between the C2 position of the indole and an aryl or heteroaryl halide (or triflate).[16][17] This powerful transformation is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures.[18]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps that continuously regenerate the active palladium catalyst.[1][19]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The indole-2-boronic acid (or its corresponding boronate) transfers the indole moiety to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Practical Considerations and Protocol Optimization

The success of a Suzuki-Miyaura coupling involving an indole-2-boronic acid hinges on the careful selection of reaction parameters.

-

Palladium Source and Ligand: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. The selection of the phosphine ligand is critical and can significantly influence reaction efficiency. Bulky, electron-rich phosphines such as SPhos and XPhos often provide excellent results, particularly with challenging substrates.[16]

-

Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. The strength and solubility of the base can impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation process.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the indole-2-boronic acid derivative (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Solvent and Base Addition: Add the degassed solvent system (e.g., dioxane/water) followed by the base (e.g., K₃PO₄, 2-3 equivalents).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Beyond Suzuki-Miyaura: Expanding the Cross-Coupling Toolbox

While the Suzuki-Miyaura reaction is the most prevalent, indole-2-boronic acids are also valuable partners in other cross-coupling reactions, further expanding their synthetic utility. For instance, they can participate in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation reactions.[12] Additionally, they can be utilized in homocoupling reactions to generate symmetrical bi-indolyl compounds.[12][20]

Conclusion and Future Outlook

Indole-2-boronic acids and their derivatives have firmly established themselves as indispensable reagents in the synthesis of complex molecules for drug discovery and materials science.[5][21][22] Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable platform for the construction of C-C bonds at the C2 position of the indole core. As our understanding of their stability, reactivity, and the nuances of their cross-coupling reactions continues to grow, so too will their impact on the future of synthetic chemistry. The ongoing development of novel catalytic systems and more stable boronic acid surrogates promises to further broaden the scope and applicability of these remarkable building blocks.

References

-

Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Tobrman, T., Čubiňák, M., Edlová, T., & Polák, P. (2019). The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. Molecules, 24(19), 3523. [Link]

-

Panda, S., & Ready, J. M. (2017). Palladium Catalyzed Asymmetric Three-Component Coupling of Boronic Esters, Indoles, and Allylic Acetates. Journal of the American Chemical Society, 139(17), 6038–6041. [Link]

-

Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]

-

Rojas-Martín, J., Veguillas, M., Ribagorda, M., & Carreño, M. C. (2020). Synthesis of Indole Substituted Twistenediones from a 2-Quinonyl Boronic Acid. Organic Letters, 22(15), 5810–5814. [Link]

-

Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Ghorai, S., & Ghorai, P. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1255–1261. [Link]

-

Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 60(24), 7927–7931. [Link]

-

Tobrman, T., Čubiňák, M., Edlová, T., & Polák, P. (2019). Decarboxylative cross-coupling for the synthesis of indolylboronic acids. Molecules, 24(19), 3523. [Link]

-

Grimes, T. V., & Pace, R. D. (2012). Indole-Boronic Acid Coupling Development. Organic Process Research & Development, 16(11), 1775–1781. [Link]

-

Thompson, A. L., & Gleave, R. (2011). Palladium Catalyzed Homocoupling of Indole and Aryl Boronic Acids. 241st National Meeting & Exposition of the American-Chemical-Society (ACS). [Link]

-

Fernandes, C., Santos, M. M. M., & Marques, F. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3295. [Link]

-

Heravi, M. M., & Heidari, B. (2019). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Applied Organometallic Chemistry, 33(1), e4617. [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Dander, J. E., & Garg, N. K. (2017). (PDF) Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Fernandes, C., Santos, M. M. M., & Marques, F. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3295. [Link]

-

Kaushik, N., Kumar, N., Kumar, A., & Singh, P. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(5), 723–740. [Link]

-

Singh, A., Kumar, A., & Singh, R. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6523. [Link]

-

Chen, S., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 107, 117752. [Link]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Fernandes, C., Santos, M. M. M., & Marques, F. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3295. [Link]

-

Fernandes, C., Santos, M. M. M., & Marques, F. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3295. [Link]

-

Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Li, J., & Wang, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 14356–14375. [Link]

-

Yesilyurt, V., & Webber, M. J. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Gels, 6(3), 23. [Link]

-

Kumar, S., & Kumar, S. (2018). Scope of the boronic acids in the Ru-catalysed indole C2H... Tetrahedron Letters, 59(42), 3789-3793. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sigma Aldrich N-Boc-Indole-2-Boronic Acid 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

A Technical Guide to the Synthesis and Application of Substituted N-Boc-Indole-2-Boronic Acids in Modern Organic Chemistry

Introduction: The Strategic Importance of C2-Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including the anti-inflammatory drug Indomethacin and the anti-cancer agent Panobinostat.[1] Functionalization of the indole ring is a cornerstone of drug discovery, allowing for the precise tuning of pharmacological properties. Among the various positions on the indole core, the C2 position presents a unique synthetic challenge. Direct electrophilic substitution typically favors the C3 position due to the electronic nature of the pyrrole ring. Consequently, reliable methods for introducing substituents at the C2 position are of paramount importance.

Substituted N-Boc-indole-2-boronic acids have emerged as exceptionally versatile and powerful intermediates to address this challenge. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability of the molecule and, crucially, directs metalation specifically to the C2 position, enabling the introduction of the boronic acid moiety. These boronic acids are stable, generally non-toxic, and serve as ideal precursors for a wide array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, handling, and application of substituted N-Boc-indole-2-boronic acids. It moves beyond simple protocols to explain the underlying principles and causality, empowering chemists to leverage these critical building blocks for the efficient construction of complex molecular architectures.[4][5]

Part 1: Synthesis of N-Boc-Indole-2-Boronic Acids: A Comparative Overview

The preparation of N-Boc-indole-2-boronic acids can be achieved through several strategic approaches. The choice of method is dictated by factors such as the availability of starting materials, desired substitution patterns on the indole core, and functional group tolerance.

Route A: Directed ortho-Metalation (DoM)

The most traditional and widely employed method relies on the powerful directing effect of the N-Boc group. This group facilitates the deprotonation of the adjacent C2-proton by a strong organolithium base, creating a nucleophilic organometallic intermediate that is subsequently trapped by a boron electrophile.

Causality Behind the Method: The carbonyl oxygen of the Boc group coordinates to the lithium cation of the base (e.g., n-butyllithium or tert-butyllithium), positioning the base for selective abstraction of the C2 proton, which is the most acidic proton on the carbocyclic ring due to inductive effects and its proximity to the directing group. This directed ortho-metalation (DoM) strategy overcomes the inherent electronic preference for C3 reactivity. The resulting 2-lithio-N-Boc-indole is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Detailed Experimental Protocol: Synthesis of N-Boc-Indole-2-Boronic Acid via DoM

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-indole (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.1 equiv., 1.7 M in pentane) dropwise over 15 minutes. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

-

Scientist's Note: The use of t-BuLi over n-BuLi often results in faster and cleaner lithiation. Maintaining a temperature of -78 °C is critical to prevent side reactions and potential decomposition.

-

-

Borylation: To the cold solution, add triisopropyl borate (1.5 equiv.) dropwise. The reaction is typically exothermic; maintain the temperature below -70 °C during the addition.

-

Quenching & Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure N-Boc-indole-2-boronic acid.

Route B: Modern Catalytic C-H Borylation

More recent advances have enabled the direct, transition-metal-catalyzed borylation of C-H bonds.[2] Iridium- and rhodium-based catalysts are particularly effective for this transformation. This approach offers higher atom economy and often milder reaction conditions compared to DoM.

Causality Behind the Method: The reaction proceeds via a catalytic cycle involving the oxidative addition of the catalyst to a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂). The resulting boryl-metal complex then undergoes a C-H activation step with the indole substrate. The N-Boc group can still play a role in directing the catalyst to the C2 position, although regioselectivity can be influenced by the specific ligand and metal used. The final step is reductive elimination, which releases the borylated indole and regenerates the active catalyst.[2]

Route C: Miyaura Borylation of 2-Haloindoles

For cases where a 2-halo-N-Boc-indole is readily available, the Miyaura borylation offers a reliable pathway. This palladium-catalyzed cross-coupling reaction couples the halide with a diboron reagent.[2]

Causality Behind the Method: The reaction follows the standard Suzuki-Miyaura catalytic cycle, but instead of an organoboron coupling with a halide, a halide couples with a diboron reagent. The cycle involves oxidative addition of the palladium(0) catalyst to the C-Br or C-I bond, followed by transmetalation with the diboron species and reductive elimination to furnish the C2-borylated product.[2]

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| Directed ortho-Metalation (DoM) | Substituted N-Boc-Indole | Strong organolithium base, trialkyl borate | High regioselectivity, well-established | Requires cryogenic temperatures, sensitive to electrophilic functional groups |